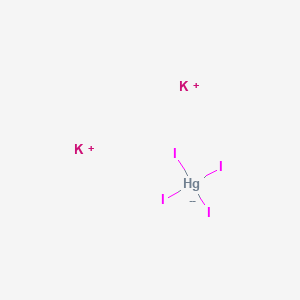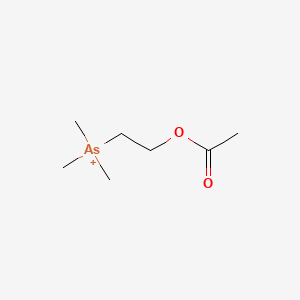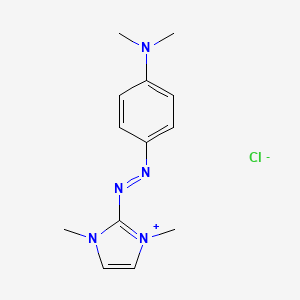
Potassium mercuric iodide
Overview
Description
Potassium mercuric iodide, also known as potassium tetraiodomercurate(II), is an inorganic compound with the chemical formula K₂[HgI₄]. It consists of potassium cations and tetraiodomercurate(II) anions. This compound is known for its use in Nessler’s reagent, which is employed for the detection of ammonia. This compound is a bright yellow crystalline solid that is highly toxic and should be handled with care.
Mechanism of Action
Target of Action
Potassium mercuric iodide is a complex compound formed by the reaction of potassium iodide and mercuric iodide . The primary targets of the individual components, potassium iodide and mercuric iodide, vary:
- Potassium Iodide (KI) : It primarily targets the thyroid gland . It works by inhibiting thyroid hormone synthesis and release, reducing thyroid gland vascularity, making thyroid gland tissue firmer, reducing thyroid cell size, and increasing bound iodine levels .
- Mercuric Iodide (HgI2) : It targets the bile salt sulfotransferase in humans .
Mode of Action
- Potassium Iodide : It inhibits thyroid hormone synthesis and release, which leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction in thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
- Mercuric Iodide : It is suggested that the mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .
Biochemical Pathways
- Potassium Iodide : It is involved in the regulation of thyroid hormones .
- Mercuric Iodide : The specific biochemical pathways affected by mercuric iodide are not well-documented .
Pharmacokinetics
- Potassium Iodide : The pharmacokinetics of potassium iodide are not detailed in the available resources .
- Mercuric Iodide : The pharmacokinetics of mercuric iodide are not well-documented .
Result of Action
- Potassium Iodide : It promotes hormonal balance and helps to filter out chlorides, bromides, fluorides, and mercury from cells and tissues .
- Mercuric Iodide : It is used in the development of radiation detectors .
Action Environment
It’s known that mercuric iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Fire may produce irritating, corrosive, and/or toxic gases, and runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium mercuric iodide is typically synthesized by reacting mercury(II) iodide with potassium iodide in an aqueous solution. The reaction is as follows: [ \text{HgI}_2 + 2\text{KI} \rightarrow \text{K}_2[\text{HgI}_4] ]
The process involves dissolving mercury(II) iodide and potassium iodide in water, followed by stirring the solution until the reaction is complete. The resulting this compound precipitate is then filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Potassium mercuric iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide and iodine.
Reduction: It can be reduced to elemental mercury and potassium iodide.
Substitution: It can participate in substitution reactions where the iodide ions are replaced by other halide ions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or zinc can act as reducing agents.
Substitution Reactions: Halide salts such as sodium chloride or sodium bromide can be used.
Major Products Formed:
Oxidation: Mercury(II) oxide and iodine.
Reduction: Elemental mercury and potassium iodide.
Substitution: Potassium chloride or potassium bromide and mercury(II) halides.
Scientific Research Applications
Potassium mercuric iodide has several applications in scientific research:
Chemistry: It is used in analytical chemistry for the detection of ammonia in Nessler’s reagent.
Biology: It is employed in histological staining techniques.
Medicine: It has been used in the past for its antiseptic properties, although its use is limited due to toxicity.
Industry: It is used in the manufacturing of certain types of batteries and in the production of other mercury compounds.
Comparison with Similar Compounds
Potassium mercuric iodide can be compared with other similar compounds such as:
Mercury(II) chloride (HgCl₂): Unlike this compound, mercury(II) chloride is more soluble in water and is used in different applications such as disinfectants and preservatives.
Mercury(II) bromide (HgBr₂): This compound is similar in structure but has different reactivity and solubility properties.
Mercury(II) fluoride (HgF₂): It is less commonly used and has different chemical properties due to the presence of fluoride ions.
Uniqueness: this compound is unique due to its specific use in Nessler’s reagent for ammonia detection, which is not a common application for other mercury compounds. Its bright yellow color and crystalline structure also distinguish it from other mercury halides.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it an important chemical for specific analytical and industrial processes. due to its toxicity, careful handling and proper safety measures are essential when working with this compound.
Properties
IUPAC Name |
dipotassium;tetraiodomercury(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAZHMYZRPID-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Hg-2](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2HgI4, HgI4K2 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium tetraiodomercurate(II) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_tetraiodomercurate(II) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893684 | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric potassium iodide, [solid] appears as odorless yellow crystals. Crystallizes with either one, two or three molecules of water. Soluble in water and denser than water. Commercially available in the anhydrous form. Highly toxic by ingestion, inhalation, and skin absorption., Yellow odorless solid; Deliquescent in air; [Hawley] Light yellow crystalline solid; [MSDSonline] | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric potassium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very sol in water, Sol in alc, ether, acetone | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.29 | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals | |
CAS No. |
7783-33-7 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium mercuric iodide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetraiodo-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
ANone: Potassium mercuric iodide (K2HgI4) is formed by the interaction of one molecule of mercuric iodide (HgI2) with two molecules of potassium iodide (KI). [] It has a molecular weight of 786.4 g/mol. While spectroscopic data isn't explicitly detailed in the provided research, one study mentions a resonance scattering peak at 390 nm when this compound reacts with cetylpyridine bromide. []
ANone: Yes, this compound exhibits incompatibility with rubber. Research shows that red rubber significantly reduces the antiseptic properties of this compound solutions. [] This interaction highlights the importance of considering material compatibility when using this compound solutions.
ANone: The provided research papers do not mention any catalytic properties or applications for this compound.
ANone: The provided research papers do not contain information related to computational chemistry or modeling of this compound.
ANone: While specific SAR studies aren't described, research indicates that the phenylmercuric cation (C6H5Hg+) in compounds like phenylmercuric nitrate shows less sensitivity to deactivation by serum compared to inorganic mercuric salts. [] This suggests that the presence of the phenyl group influences the interaction with biological molecules, highlighting a potential area for SAR investigations.
ANone: The research primarily focuses on this compound solutions. Notably, the addition of sodium or ammonium chloride, while increasing the compound's stability, negatively impacts its germicidal effectiveness due to decreased ionization. [] This highlights the challenge of balancing stability and activity in formulation development.
ANone: Yes, this compound contains mercury, a known toxicant. [, ] Though historically used as a disinfectant, its use in cosmetics and soaps is now banned in many countries due to potential health risks, including skin irritation and long-term carcinogenic effects. [] Responsible handling and disposal are crucial to minimize environmental impact.
ANone: The provided research predominantly focuses on the in vitro activity of this compound. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is not available from these papers.
ANone: The provided research papers primarily focus on the germicidal activity and limitations of this compound, with a historical context. Information regarding points 10-26 is not directly addressed in these studies.
ANone: this compound's use as a disinfectant dates back to Robert Koch's era. [] Early research focused on comparing its germicidal potency to other agents like mercuric chloride, phenol, and iodine. [, , , , ] While initially deemed a potent disinfectant, its use declined with the discovery of safer and more effective alternatives, coupled with concerns about mercury toxicity.
ANone: Although not extensively covered in these papers, one study utilized this compound in a colorimetric assay to detect melamine residues in milk products. [] This application showcases its potential utility in analytical chemistry beyond its historical role as a disinfectant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)






![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

